molecular formula C25H24FNO B582746 MAM2201 N-(3-fluoropentyl) isomer CAS No. 1797983-61-9

MAM2201 N-(3-fluoropentyl) isomer

Cat. No.: B582746
CAS No.: 1797983-61-9
M. Wt: 373.5 g/mol
InChI Key: KEFSMRMUICTKBX-UHFFFAOYSA-N
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Description

MAM2201 N-(3-fluoropentyl) isomer is a synthetic cannabinoid that is structurally related to AM2201. This compound is characterized by the presence of a fluorine atom at the 3 position of the pentyl chain, distinguishing it from other isomers where the fluorine atom is located at different positions. It is primarily used as an analytical reference standard in forensic and research applications .

Scientific Research Applications

MAM2201 N-(3-fluoropentyl) isomer has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

    Biology: Studied for its interaction with cannabinoid receptors in biological systems.

    Medicine: Investigated for potential therapeutic applications, although its physiological and toxicological properties are not fully understood.

    Industry: Utilized in the development of new synthetic cannabinoids and related compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MAM2201 N-(3-fluoropentyl) isomer involves the introduction of a fluorine atom at the 3 position of the pentyl chain. The general synthetic route includes the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate indole or naphthoylindole precursor.

    Fluorination: The introduction of the fluorine atom at the 3 position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Coupling Reaction: The fluorinated intermediate is then coupled with a suitable naphthoyl chloride or similar compound to form the final product.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are carried out under inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MAM2201 N-(3-fluoropentyl) isomer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of MAM2201 N-(3-fluoropentyl) isomer involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MAM2201 N-(3-fluoropentyl) isomer is unique due to the specific position of the fluorine atom in the pentyl chain, which can influence its binding affinity and activity at cannabinoid receptors. This structural variation can lead to differences in its pharmacological profile compared to other synthetic cannabinoids .

Properties

CAS No.

1797983-61-9

Molecular Formula

C25H24FNO

Molecular Weight

373.5 g/mol

IUPAC Name

[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone

InChI

InChI=1S/C25H24FNO/c1-3-18(26)14-15-27-16-23(21-10-6-7-11-24(21)27)25(28)22-13-12-17(2)19-8-4-5-9-20(19)22/h4-13,16,18H,3,14-15H2,1-2H3

InChI Key

KEFSMRMUICTKBX-UHFFFAOYSA-N

SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F

Canonical SMILES

CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F

Appearance

Assay:≥95%A solution in methanol

Synonyms

(1-(3-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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